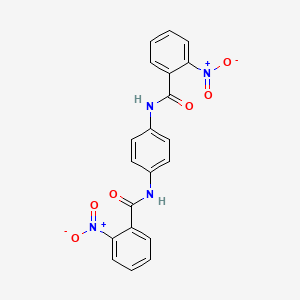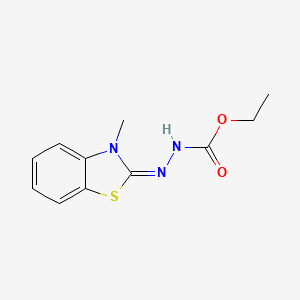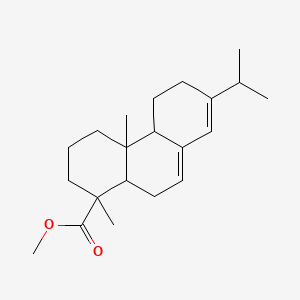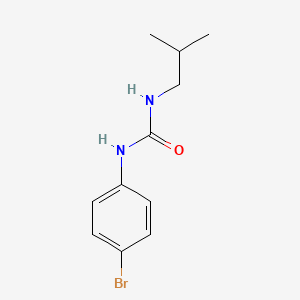
1-(4-Bromophenyl)-3-isobutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモフェニル)-3-イソブチル尿素は、フェニル環に結合した臭素原子と、さらにイソブチル尿素部分に結合した有機化合物です。
準備方法
合成経路と反応条件: 1-(4-ブロモフェニル)-3-イソブチル尿素は、複数段階のプロセスで合成できます。一般的な方法の1つは、制御された条件下で4-ブロモアニリンとイソブチルイソシアネートを反応させることです。この反応には通常、ジクロロメタンなどの溶媒と、トリエチルアミンなどの触媒が必要となり、尿素結合の形成が促進されます。
工業生産方法: 工業環境では、1-(4-ブロモフェニル)-3-イソブチル尿素の製造には、自動反応器を使用して反応条件を正確に制御することが含まれる場合があります。このプロセスには、再結晶やクロマトグラフィーなどの精製手順も含まれ、目的の製品を高純度で得ることができます。
化学反応の分析
反応の種類: 1-(4-ブロモフェニル)-3-イソブチル尿素は、次のものを含むさまざまな化学反応を起こします。
置換反応: フェニル環上の臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換できます。
酸化と還元: この化合物は、対応する尿素誘導体に変換する酸化、または臭素原子を除去する還元を受けることができます。
一般的な試薬と条件:
置換: 水酸化ナトリウムなどの塩基の存在下、チオラートナトリウムや第一アミンなどの試薬。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムや触媒的接触水素化などの還元剤。
主な生成物:
置換: 置換された尿素誘導体の形成。
酸化: 酸化された尿素化合物の形成。
還元: 脱ハロゲン化尿素誘導体の形成。
科学研究の用途
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素相互作用を研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗がん剤や抗菌剤を含む、潜在的な治療特性について検討されています。
産業: ポリマーやコーティングなどの特定の特性を持つ先進材料の開発に利用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
1-(4-ブロモフェニル)-3-イソブチル尿素が効果を発揮する機序には、特定の分子標的との相互作用が含まれます。たとえば、生物系では、酵素や受容体と相互作用し、それらの活性を調節する可能性があります。正確な経路と標的は、特定の用途と状況によって異なる可能性があります。
類似化合物:
1-(4-クロロフェニル)-3-イソブチル尿素: 臭素の代わりに塩素原子を含む、類似の構造。
1-(4-フルオロフェニル)-3-イソブチル尿素: 臭素の代わりにフッ素原子を含む。
1-(4-メチルフェニル)-3-イソブチル尿素: ハロゲンの代わりにメチル基を含む。
独自性: 1-(4-ブロモフェニル)-3-イソブチル尿素は、臭素原子の存在によってユニークです。これは、他の分子との反応性と相互作用に影響を与える可能性があります。この独自性は、臭素原子が化合物の活性または特性において重要な役割を果たす特定の用途で利用できます。
類似化合物との比較
1-(4-Chlorophenyl)-3-isobutylurea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-isobutylurea: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)-3-isobutylurea: Features a methyl group instead of a halogen.
Uniqueness: 1-(4-Bromophenyl)-3-isobutylurea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in specific applications where the bromine atom plays a crucial role in the compound’s activity or properties.
特性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChIキー |
YBVKKYOYCGWRBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


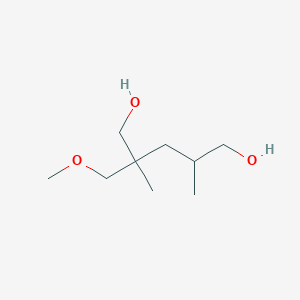

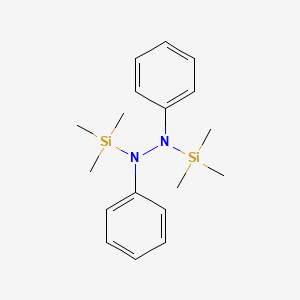

![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)


